molecular formula C44H38N6 B280466 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole

货号 B280466
分子量: 650.8 g/mol
InChI 键: HJWOAOPDMJTTCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It has shown potential in the treatment of various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer.

作用机制

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole works by binding to the ATP-binding site of EGFR, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has also been shown to inhibit the activity of other receptors that are involved in cancer cell growth, such as HER2 and HER4.
Biochemical and Physiological Effects:
2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells in a dose-dependent manner. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. In vivo studies have shown that 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole can inhibit tumor growth and sensitize cancer cells to radiation therapy.

实验室实验的优点和局限性

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has several advantages for lab experiments. It is a highly specific inhibitor of EGFR and has minimal off-target effects, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing in animal studies.

未来方向

There are several future directions for the research and development of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more potent and selective inhibitors of EGFR that have improved pharmacokinetic properties. Additionally, future studies could investigate the potential of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole in combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Finally, further research is needed to fully understand the mechanism of action of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole and its potential for the treatment of various types of cancers.

合成方法

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole can be synthesized using a multi-step process that involves the coupling of various reagents. The first step involves the reaction of 2-butyl-1H-benzimidazole with 4-bromomethylbiphenyl in the presence of a catalyst. The resulting product is then reacted with 2-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-boronic acid in the presence of a palladium catalyst to obtain 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

科学研究应用

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has been extensively studied for its potential in the treatment of various types of cancers. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR, which is a receptor that plays a key role in the growth and proliferation of cancer cells. 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

属性

分子式

C44H38N6

分子量

650.8 g/mol

IUPAC 名称

2-butyl-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole

InChI

InChI=1S/C44H38N6/c1-2-3-27-42-45-40-25-15-16-26-41(40)49(42)32-33-28-30-34(31-29-33)38-23-13-14-24-39(38)43-46-48-50(47-43)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-26,28-31H,2-3,27,32H2,1H3

InChI 键

HJWOAOPDMJTTCO-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

规范 SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。